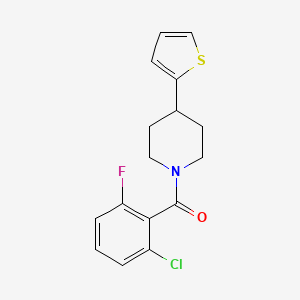

N-(2-Butylaminoethyl)-4-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

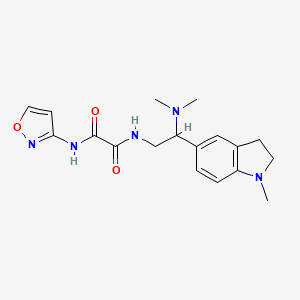

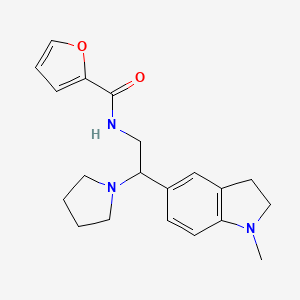

N-(2-Butylaminoethyl)-4-nitroaniline is a chemical compound with the CAS Number: 1820603-79-9 and a linear formula of C12H19N3O2 . The IUPAC name for this compound is N1-butyl-N2-(4-nitrophenyl)ethane-1,2-diamine . It has a molecular weight of 237.3 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19N3O2/c1-2-3-8-13-9-10-14-11-4-6-12(7-5-11)15(16)17/h4-7,13-14H,2-3,8-10H2,1H3 . This code provides a specific description of the molecular structure of the compound.Aplicaciones Científicas De Investigación

Synthesis and Preparation Methods

Preparation of Nitroso Derivatives : N-(2-Butylaminoethyl)-4-nitroaniline can be synthesized from its primary and secondary amine precursors. Studies have shown the successful production of nitroso derivatives such as 2,6-di-tert-butyl-4-nitrosoaniline and N,2-di-tert-butyl-4-nitrosoaniline in aqueous media, which are structurally related to this compound (Hoefnagel & Wepster, 1989).

Copolymer Applications : N-(2-Hydroxypropyl)methacrylamide copolymers, which have potential applications in drug delivery systems, can be designed to include oligopeptidyl-p-nitroanilide side-chains. These copolymers are related to this compound and have been shown to degrade efficiently in the presence of lysosomal enzymes (Duncan et al., 1983).

Environmental and Biological Applications

Biotransformation and Degradation : Research has been conducted on the metabolism of related compounds such as o-nitroaniline in cell suspension cultures of tomatoes, indicating potential environmental implications for this compound. These studies highlight the degradation pathways of similar compounds in biological systems (Pogány et al., 1990).

Aerobic and Anaerobic Degradation : Studies on the aerobic degradation of N-Methyl-4-nitroaniline and anaerobic degradation of 2-chloro-4-nitroaniline by specific bacterial strains indicate the potential for bioremediation applications for this compound. These findings suggest that specific microbial strains can be effective in degrading nitroaniline compounds in environmental settings (Khan et al., 2013; Duc, 2019).

Analytical and Chemical Applications

Spectrophotometric Analysis : The use of nitroaniline compounds in spectrophotometry for analyzing mixtures based on their kinetic properties has been explored. This suggests potential analytical applications for this compound in similar contexts (Hasani & Emami, 2008).

Catalytic Reduction Studies : Research on the catalytic reduction of nitroanilines, including studies on silica-supported gold nanoparticles for the reduction of 2-nitroaniline, could provide insights into the catalytic properties of this compound and its potential applications in chemical synthesis (Naseem et al., 2017).

Propiedades

IUPAC Name |

N-butyl-N'-(4-nitrophenyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-2-3-8-13-9-10-14-11-4-6-12(7-5-11)15(16)17/h4-7,13-14H,2-3,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOWUHLRFYQLLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCNC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2557232.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2557233.png)

![N-Ethyl-N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2557234.png)

![3-cyano-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2557237.png)

![4,5-Dimethoxy-2-[(pyridin-4-ylmethyl)amino]benzonitrile](/img/structure/B2557247.png)

![3-[1-(4-Isopropylamino-phenyl)-piperidin-4-YL]-propan-1-OL](/img/structure/B2557248.png)